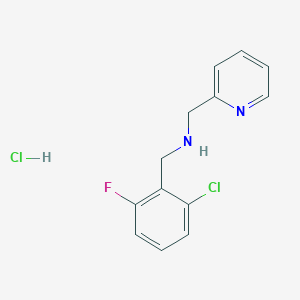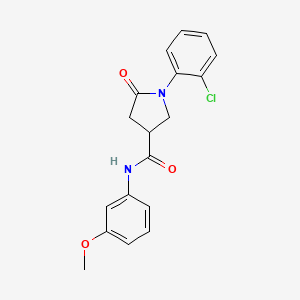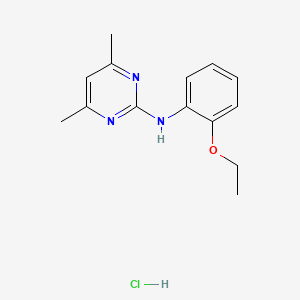
(2-chloro-6-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride
Vue d'ensemble
Description
(2-chloro-6-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Mécanisme D'action
(2-chloro-6-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride is a reversible inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to antigens. BTK phosphorylates downstream targets, leading to the activation of several signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. Inhibition of BTK by (2-chloro-6-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride blocks these signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
(2-chloro-6-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B-cell malignancies, leading to decreased cell proliferation and increased apoptosis. (2-chloro-6-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2-chloro-6-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride as a research tool is its specificity for BTK, which allows for the study of B-cell receptor signaling pathways in B-cell malignancies. However, one limitation is that (2-chloro-6-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride may not be suitable for studying BTK-independent signaling pathways in B-cell malignancies.
Orientations Futures
For the development of (2-chloro-6-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride include clinical trials in patients with B-cell malignancies, studies to identify biomarkers of response to BTK inhibitors, and the exploration of combination therapy with other targeted agents.
Applications De Recherche Scientifique
(2-chloro-6-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In vitro studies have demonstrated that (2-chloro-6-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell malignancies. In vivo studies have also shown that (2-chloro-6-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride has antitumor activity in mouse models of CLL and NHL.
Propriétés
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2.ClH/c14-12-5-3-6-13(15)11(12)9-16-8-10-4-1-2-7-17-10;/h1-7,16H,8-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGWZWZMWSEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4169879.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4169888.png)
![2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile](/img/structure/B4169894.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4169905.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B4169910.png)
![ethyl 4-({[1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4169914.png)
![N-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4169915.png)
![N-(2-hydroxy-1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4169923.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4169938.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B4169941.png)

![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-thiazole](/img/structure/B4169958.png)
